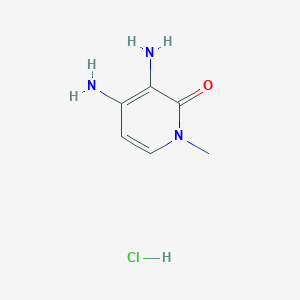![molecular formula C8H8N2O B13126389 3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
3-Methylbenzo[d]isoxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isoxazol-4-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Methylbenzo[d]isoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized isoxazoles .
科学的研究の応用
3-Methylbenzo[d]isoxazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 3-Methylbenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
4-Amino-3-methylisoxazole: Similar in structure but lacks the benzene ring.
5-Methylisoxazole-4-amine: Another isoxazole derivative with a different substitution pattern.
3,5-Dimethylisoxazole-4-amine: Contains an additional methyl group compared to 3-Methylbenzo[d]isoxazol-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. Its benzene ring can also enhance its stability and interaction with biological targets compared to simpler isoxazole derivatives .
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
3-methyl-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,9H2,1H3 |
InChIキー |
BATQEIJPENSYJO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=CC=CC(=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)











